molecular formula C5H9N3S B8625828 4-Amino-1,3-dimethyl-1H-imidazole-2(3H)-thione

4-Amino-1,3-dimethyl-1H-imidazole-2(3H)-thione

Cat. No.: B8625828
M. Wt: 143.21 g/mol
InChI Key: FILNVQFDAMGPOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-1,3-dimethyl-1H-imidazole-2(3H)-thione is a heterocyclic compound with a five-membered ring structure containing nitrogen and sulfur atoms. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Amino-1,3-dimethyl-1H-imidazole-2(3H)-thione can be synthesized through several methods. One common approach involves the alkylation of 2-mercapto-1-methylimidazole followed by thermal isomerization of S-alkyl compounds .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been reported to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1,3-dimethyl-1H-imidazole-2(3H)-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into its corresponding thiol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted imidazoline-2-thione derivatives .

Mechanism of Action

The mechanism of action of 4-Amino-1,3-dimethyl-1H-imidazole-2(3H)-thione involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-1,3-dimethyl-1H-imidazole-2(3H)-thione is unique due to the presence of both methyl and amino groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C5H9N3S

Molecular Weight

143.21 g/mol

IUPAC Name

4-amino-1,3-dimethylimidazole-2-thione

InChI

InChI=1S/C5H9N3S/c1-7-3-4(6)8(2)5(7)9/h3H,6H2,1-2H3

InChI Key

FILNVQFDAMGPOQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N(C1=S)C)N

Origin of Product

United States

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